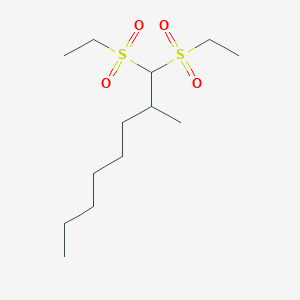
1,1-Bis(ethylsulfonyl)-2-methyloctane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Bis(ethylsulfonyl)-2-methyloctane is an organic compound characterized by the presence of two ethylsulfonyl groups attached to a central carbon atom, with a methyl group on the second carbon of an octane chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Bis(ethylsulfonyl)-2-methyloctane typically involves the reaction of 2-methyloctane with ethylsulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds via a nucleophilic substitution mechanism, where the ethylsulfonyl chloride reacts with the hydrogen atoms on the central carbon of 2-methyloctane, replacing them with ethylsulfonyl groups.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as distillation or recrystallization may be employed to isolate the compound.
Analyse Des Réactions Chimiques
Types of Reactions
1,1-Bis(ethylsulfonyl)-2-methyloctane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfides.
Substitution: The ethylsulfonyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1,1-Bis(ethylsulfonyl)-2-methyloctane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for sulfonamide-based drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1,1-Bis(ethylsulfonyl)-2-methyloctane involves its interaction with molecular targets through its sulfonyl groups. These groups can form strong interactions with nucleophilic sites on proteins or other biomolecules, potentially inhibiting their function. The pathways involved may include enzyme inhibition or disruption of protein-protein interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,1-Bis(phenylsulfonyl)ethylene
- 1,1-Bis(trimethylsilyl)-1H,1′H-4,4′-bipyridinylidene
- 1,1-Bis(diphenylphosphino)methane
Uniqueness
1,1-Bis(ethylsulfonyl)-2-methyloctane is unique due to its specific structural configuration, which imparts distinct chemical properties
Propriétés
Numéro CAS |
6331-41-5 |
|---|---|
Formule moléculaire |
C13H28O4S2 |
Poids moléculaire |
312.5 g/mol |
Nom IUPAC |
1,1-bis(ethylsulfonyl)-2-methyloctane |
InChI |
InChI=1S/C13H28O4S2/c1-5-8-9-10-11-12(4)13(18(14,15)6-2)19(16,17)7-3/h12-13H,5-11H2,1-4H3 |
Clé InChI |
HZMXJVJBVGTEOY-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(C)C(S(=O)(=O)CC)S(=O)(=O)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(Benzo[1,3]dioxol-5-ylmethylideneamino)-3-octadecylthiourea](/img/structure/B14725443.png)


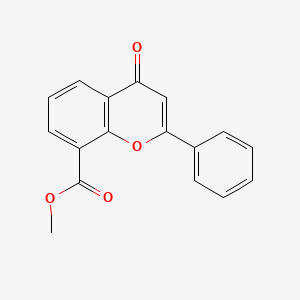

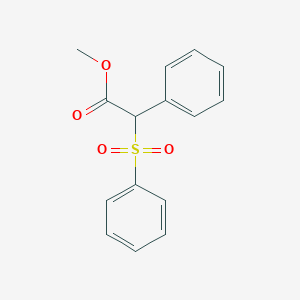
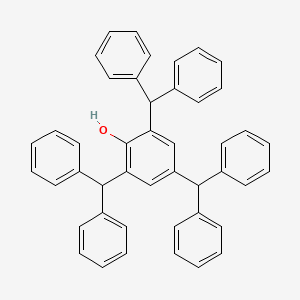
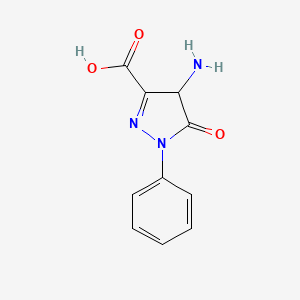

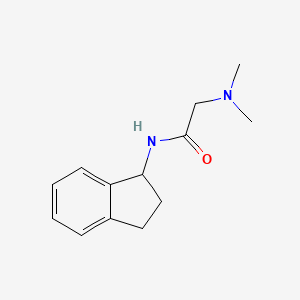
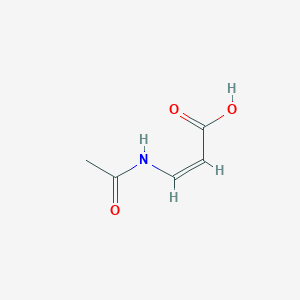
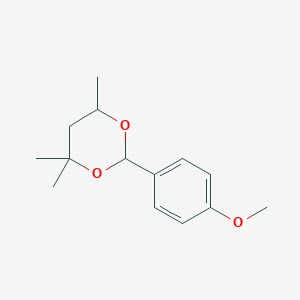
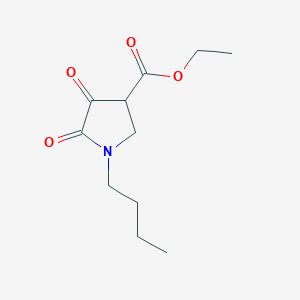
![S-[4-(dimethylcarbamoylsulfanyl)phenyl] N,N-dimethylcarbamothioate](/img/structure/B14725523.png)
